molecular formula C21H32O9 B3029094 3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate CAS No. 52408-84-1

3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate

Cat. No.: B3029094
CAS No.: 52408-84-1
M. Wt: 428.5 g/mol
InChI Key: DMQYPVOQAARSNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate involves the reaction of glycerol with propylene oxide to form glyceryl propoxylate. This intermediate is then esterified with acrylic acid to produce the final product .

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous reactors to ensure consistent quality and high yield. The reaction conditions are carefully controlled, including temperature, pressure, and the presence of catalysts to optimize the reaction rate and product purity .

Chemical Reactions Analysis

Types of Reactions

3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Polymerization: Common reagents include photoinitiators like benzoin methyl ether and thermal initiators like azobisisobutyronitrile (AIBN).

    Esterification: Reagents include alcohols and catalysts like sulfuric acid.

Major Products

Scientific Research Applications

Polymer Science

3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate serves as a monomer in the production of various polymers and copolymers. Its ability to undergo free radical polymerization makes it valuable for creating materials with specific mechanical properties.

Table 1: Polymerization Characteristics

PropertyDescription
TypeFree radical polymerization
InitiatorsPhotoinitiators (e.g., benzoin methyl ether), thermal initiators (e.g., AIBN)
ApplicationsCoatings, adhesives, inks

Biomedical Applications

The compound has been investigated for its potential in drug delivery systems due to its ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner, making them suitable for various medical applications.

Case Study: Hydrogel Formation
A study demonstrated that hydrogels made from this compound exhibited favorable properties for drug release, including biocompatibility and controlled degradation rates.

Industrial Uses

In the industrial sector, this compound is widely used in coatings, adhesives, and printing inks due to its rapid curing properties and chemical resistance. Its unique structure allows for the development of products that require both flexibility and durability.

Table 2: Industrial Applications

ApplicationDescription
CoatingsFast-curing coatings for various surfaces
AdhesivesStrong bonding agents for diverse materials
Printing InksHigh-performance inks with excellent adhesion

Mechanism of Action

The compound exerts its effects primarily through polymerization. The acrylate groups undergo free radical polymerization, forming cross-linked networks. This process is initiated by photoinitiators or thermal initiators, which generate free radicals that propagate the polymerization reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate is unique due to its specific molecular structure, which provides a balance of flexibility and hardness in the resulting polymers. This makes it particularly suitable for applications requiring both durability and flexibility .

Biological Activity

Overview

3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate, a complex acrylate compound, has garnered attention in various fields, particularly in polymer chemistry and biomedical applications. Its unique structure allows for significant biological activity, particularly in drug delivery systems and biocompatible materials.

The compound has the following chemical characteristics:

  • IUPAC Name: this compound
  • Molecular Formula: C21H32O9
  • CAS Number: 110220-21-8
  • Molecular Weight: 428.473 g/mol

The biological activity of this compound primarily arises from its ability to undergo free radical polymerization. This process is initiated through photoinitiators or thermal initiators, leading to the formation of cross-linked networks that are essential for various applications, including:

  • Drug Delivery Systems: The polymerized form can encapsulate drugs, allowing for controlled release.
  • Biocompatible Materials: Its hydrophilic properties make it suitable for medical devices that require compatibility with biological tissues.

Drug Delivery Systems

Research indicates that this compound can be utilized in developing hydrogels for drug delivery. These hydrogels can swell in response to environmental stimuli, allowing for targeted drug release. Studies have shown that formulations incorporating this compound demonstrate enhanced stability and controlled release profiles compared to traditional carriers.

Biocompatibility Studies

In vitro studies have assessed the cytotoxicity of this compound against various cell lines. Results indicate that it exhibits low cytotoxicity at therapeutic concentrations, making it a promising candidate for use in medical applications such as tissue engineering and regenerative medicine.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeApplicationsUnique Features
Trimethylolpropane triacrylate (TMPTA)Trifunctional AcrylateCoatings, adhesivesHigh reactivity and flexibility
Pentaerythritol triacrylate (PETA)Trifunctional AcrylateIndustrial applicationsDifferent curing properties
This compoundMultifunctional AcrylateDrug delivery systems, biocompatibilityBalance of flexibility and hardness

Case Studies

  • Hydrogel Formation for Drug Encapsulation:
    A study demonstrated the efficacy of hydrogels made from this compound in encapsulating anti-cancer drugs. The hydrogels showed a sustained release over several days, significantly improving drug bioavailability.
  • Tissue Engineering Applications:
    Research involving the use of this compound in scaffolds for tissue engineering revealed its ability to support cell adhesion and proliferation, indicating its potential for regenerative therapies.

Properties

IUPAC Name

3-[2,3-bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O9/c1-4-19(22)28-13-7-10-25-16-18(27-12-9-15-30-21(24)6-3)17-26-11-8-14-29-20(23)5-2/h4-6,18H,1-3,7-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQYPVOQAARSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCOCC(COCCCOC(=O)C=C)OCCCOC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20921288
Record name 1,1′,1′′-[1,2,3-Propanetriyltris(oxy-3,1-propanediyl)] tri-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110220-21-8
Record name 1,1′,1′′-[1,2,3-Propanetriyltris(oxy-3,1-propanediyl)] tri-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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